molecular formula C25H28O7 B14360727 [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate CAS No. 92533-47-6

[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate

Cat. No.: B14360727
CAS No.: 92533-47-6
M. Wt: 440.5 g/mol
InChI Key: UEABPPIERVPDQK-UHFFFAOYSA-N
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Description

[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate is a complex organic compound characterized by its unique structure, which includes multiple acetoxy and phenylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate typically involves multiple steps, starting from simpler organic molecules. The process often includes esterification reactions where acetic anhydride is used to introduce acetoxy groups. The reaction conditions usually require a catalyst, such as sulfuric acid, and are conducted under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids.

    Reduction: This can convert the ketone groups into alcohols.

    Substitution: The acetoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its acetoxy groups make it a useful probe for investigating esterases and other enzymes that hydrolyze ester bonds.

Medicine

Potential applications in medicine include the development of prodrugs. The acetoxy groups can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile building block for creating new materials.

Mechanism of Action

The mechanism of action of [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate involves its interaction with specific molecular targets. The acetoxy groups can be hydrolyzed by esterases, leading to the release of acetic acid and the corresponding alcohol. This hydrolysis can trigger various biochemical pathways, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

What sets [3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate apart from similar compounds is its specific arrangement of acetoxy and phenylene groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it particularly useful in synthetic chemistry and industrial applications.

Properties

CAS No.

92533-47-6

Molecular Formula

C25H28O7

Molecular Weight

440.5 g/mol

IUPAC Name

[4-[3-acetyloxy-7-(4-acetyloxyphenyl)-5-oxoheptyl]phenyl] acetate

InChI

InChI=1S/C25H28O7/c1-17(26)30-23-11-5-20(6-12-23)4-10-22(29)16-25(32-19(3)28)15-9-21-7-13-24(14-8-21)31-18(2)27/h5-8,11-14,25H,4,9-10,15-16H2,1-3H3

InChI Key

UEABPPIERVPDQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=C(C=C2)OC(=O)C)OC(=O)C

Origin of Product

United States

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